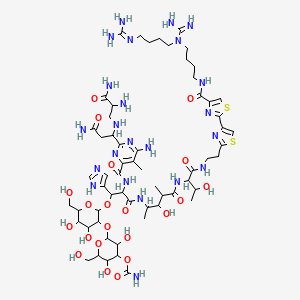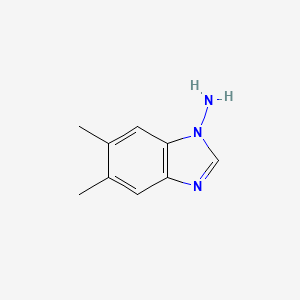
Aziridine, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine, hydrochloride is a polymer derived from aziridine, a three-membered heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
Aziridine, hydrochloride can be synthesized through the polymerization of aziridine monomers. The polymerization process can be initiated by various methods, including cationic and anionic ring-opening polymerization. Common initiators for these polymerizations include methyl triflate, perchloric acid, boron trifluoride etherate, dimethyl sulfate, and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of aziridine, homopolymer, hydrochloride typically involves the use of large-scale polymerization reactors. The reaction conditions are carefully controlled to ensure the desired molecular weight and polymer structure. The polymerization process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
化学反应分析
Types of Reactions
Aziridine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated polymers, while substitution reactions can introduce various functional groups into the polymer chain .
科学研究应用
Aziridine, hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polyamines and other polymers.
Biology: Employed in the development of antibacterial and antimicrobial coatings.
Medicine: Investigated for its potential use in non-viral gene transfection and drug delivery systems.
Industry: Utilized in the production of materials for CO2 adsorption, chelation, and materials templating.
作用机制
The mechanism of action of aziridine, homopolymer, hydrochloride involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine. This reaction pathway is crucial for the polymer’s stability and functionality in various applications .
相似化合物的比较
Similar Compounds
Azetidine, homopolymer, hydrochloride: Similar in structure and polymerization chemistry to aziridine, homopolymer, hydrochloride.
Ethyleneimine, homopolymer, hydrochloride: Another nitrogen-containing polymer with comparable properties.
Uniqueness
Aziridine, hydrochloride is unique due to its ability to form highly stable and functional polymers through ring-opening polymerization. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
26338-45-4 |
|---|---|
分子式 |
C2H6ClN |
分子量 |
79.53 g/mol |
IUPAC 名称 |
aziridine;hydrochloride |
InChI |
InChI=1S/C2H5N.ClH/c1-2-3-1;/h3H,1-2H2;1H |
InChI 键 |
JXHSZQZCKLNUGB-UHFFFAOYSA-N |
SMILES |
C1CN1.Cl |
规范 SMILES |
C1CN1.Cl |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)




dimethylsilane](/img/structure/B1618348.png)

![Nicotinic acid,[carboxyl-14C]](/img/structure/B1618350.png)

![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
